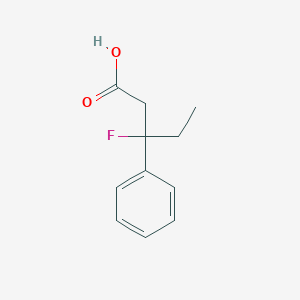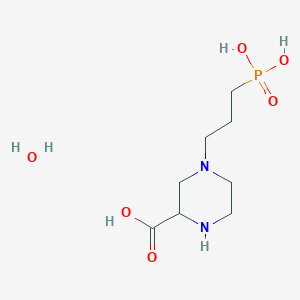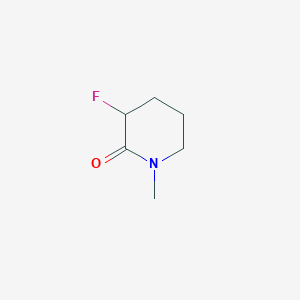
2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) is a heterocyclic compound that belongs to the quinoxalinone family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in pharmaceuticals and materials science. The structure of this compound includes a quinoxalinone core with a hydroxymethylene group at the 3-position, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with glyoxal in the presence of a reducing agent to form the quinoxalinone core. The hydroxymethylene group can be introduced through subsequent reactions involving aldehydes or ketones under basic or acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxalinone core to dihydroquinoxaline derivatives.
Substitution: The hydroxymethylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxalinones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include substituted quinoxalinones, dihydroquinoxalines, and quinoxaline derivatives. These products have diverse applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: The compound’s biological activities have led to its investigation as a potential therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as conductivity and fluorescence .
Mécanisme D'action
The mechanism of action of 2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolin-2(1H)-ones: These compounds share a similar core structure but differ in the position and nature of substituents.
Dihydropyrimidin-2(1H)-ones: These compounds have a different core structure but exhibit similar biological activities.
Uniqueness
2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethylene group at the 3-position allows for unique reactivity and interactions with biological targets, setting it apart from other quinoxalinone derivatives .
Propriétés
Formule moléculaire |
C9H8N2O2 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
(3Z)-3-(hydroxymethylidene)-1,4-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C9H8N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-5,10,12H,(H,11,13)/b8-5- |
Clé InChI |
JLBSOLRXFKQLBZ-YVMONPNESA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N/C(=C\O)/C(=O)N2 |
SMILES canonique |
C1=CC=C2C(=C1)NC(=CO)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cis-Tert-Butyl-Octahydropyrido[4,3-F][1,4]Oxazepine-8(2H)-Carboxylate](/img/structure/B13108540.png)
![5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B13108545.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13108573.png)









